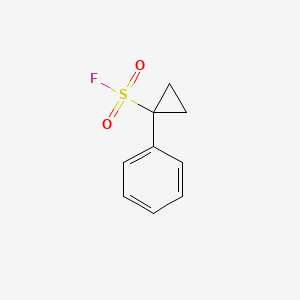
1-Phenylcyclopropane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclopropane-1-sulfonyl fluoride is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. This compound belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. Sulfonyl fluorides have gained attention for their applications in various fields, including drug discovery, chemical biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with sulfonyl fluoride precursors under specific conditions. For instance, a mixture of (1R,2S,3R)-2-cyano-3-phenylcyclopropane-1-sulfonyl fluoride, 4-methoxyphenol, potassium carbonate, and dry acetonitrile can be stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of readily available starting materials such as sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, including this compound, on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylcyclopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, forming stable S-C, S-O, and S-N covalent linkages.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom, leading to different sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfones, and sulfonate esters .
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclopropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenylcyclopropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it an attractive target for nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with specific amino acids in proteins, leading to enzyme inhibition or protein labeling . The molecular targets and pathways involved include active-site amino acids in enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
1-Bromoethene-1-sulfonyl fluoride: This compound also contains a sulfonyl fluoride group and is used in similar applications, including click chemistry and enzyme inhibition.
Sulfuryl Fluoride Gas: Used as a fluorosulfonylating reagent, it represents a concise approach for C-SO2F bond formation.
Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9FO2S |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-phenylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
WRENOOIBRMVPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


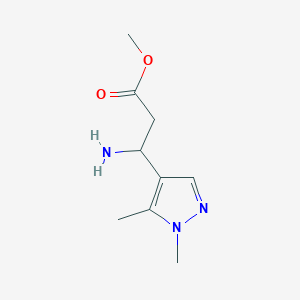

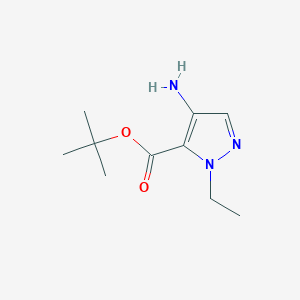
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
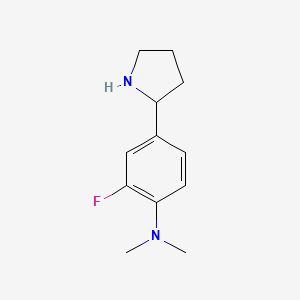
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
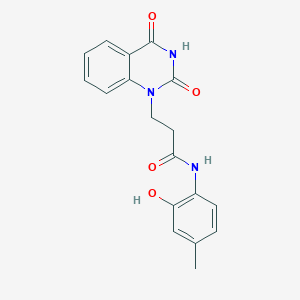
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
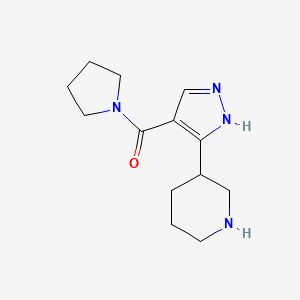

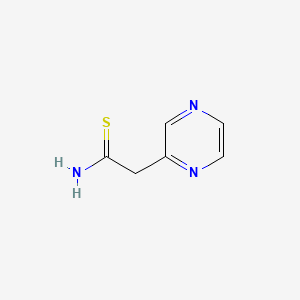
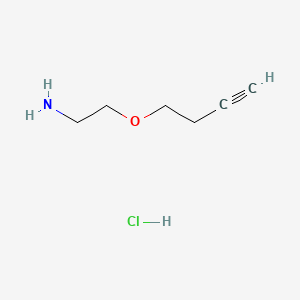
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
